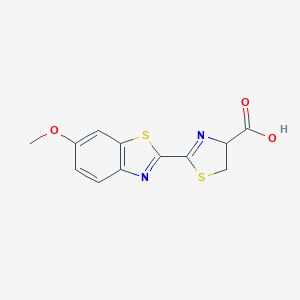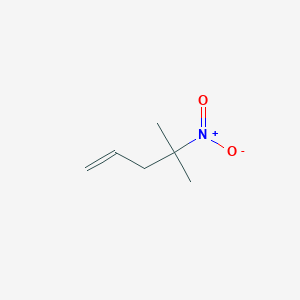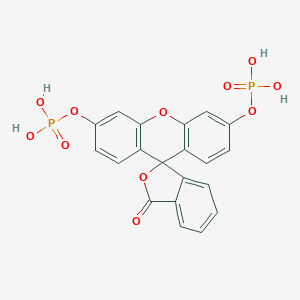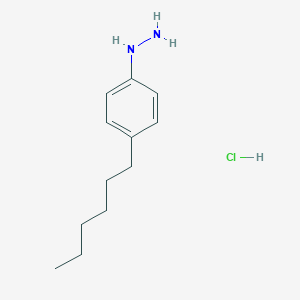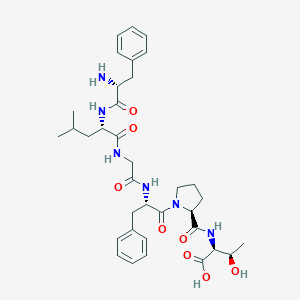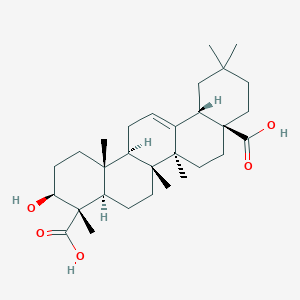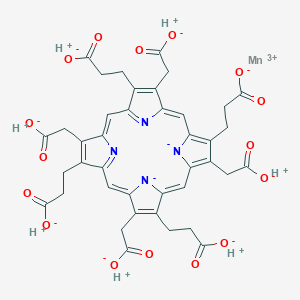
Mn(III) Uroporphyrin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a series of chemical reactions, and it has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Mn(III) Uroporphyrin I has been extensively studied for its potential applications in scientific research. This compound has been found to have antioxidant properties, which make it useful for studying oxidative stress in cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Mn(III) Uroporphyrin I is related to its antioxidant properties. This compound is able to scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Mn(III) Uroporphyrin I has a wide range of biochemical and physiological effects. This compound has been shown to protect against oxidative damage in cells and tissues, which can contribute to the development of various diseases. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mn(III) Uroporphyrin I has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, Mn(III) Uroporphyrin I has been shown to have a wide range of biochemical and physiological effects, which make it useful for studying various diseases and physiological processes.
However, there are also some limitations to the use of Mn(III) Uroporphyrin I in lab experiments. This compound can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, the effects of Mn(III) Uroporphyrin I may be dependent on the concentration used, which can make it difficult to compare results between different studies.
Direcciones Futuras
There are several future directions for the study of Mn(III) Uroporphyrin I. One potential direction is to further explore the antioxidant and anti-inflammatory properties of this compound, and to investigate its potential applications in the treatment of various diseases. Additionally, future studies could focus on optimizing the synthesis and purification methods for Mn(III) Uroporphyrin I, in order to make this compound more widely available for scientific research.
Conclusion:
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound has antioxidant and anti-inflammatory properties, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to the use of Mn(III) Uroporphyrin I in lab experiments, this compound has great potential for further study and development in the field of scientific research.
Métodos De Síntesis
Mn(III) Uroporphyrin I is synthesized through the reaction of uroporphyrinogen III with Mn(III) in the presence of a strong acid. This reaction results in the formation of Mn(III) Uroporphyrin I, which can be purified through a series of chromatographic techniques. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Propiedades
Número CAS |
139385-04-9 |
|---|---|
Nombre del producto |
Mn(III) Uroporphyrin I |
Fórmula molecular |
C40H35MnN4O16 |
Peso molecular |
882.7 g/mol |
Nombre IUPAC |
hydron;manganese(3+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)porphyrin-21,24-diid-2-yl]propanoate |
InChI |
InChI=1S/C40H38N4O16.Mn/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;/h13-16H,1-12H2,(H10,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-3 |
Clave InChI |
OPIYITUFDWQFPD-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
SMILES canónico |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Sinónimos |
Mn(III) uroporphyrin I MnUROP-I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



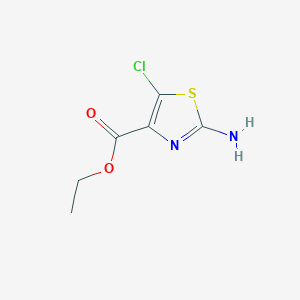
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
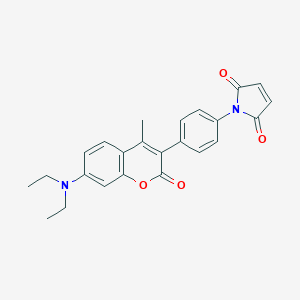
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
